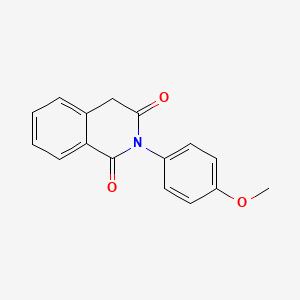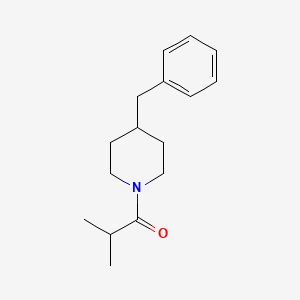
2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis AnalysisThe synthesis of related isoquinoline derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one highlights a process involving the reaction of dipolarophiles with p-methoxybenzadoxime under specific conditions (Akkurt et al., 2010). Similar methodologies could be adapted for synthesizing “2-(4-Methoxyphenyl)-1,3(2H,4H)-Isoquinolinedione.”
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been determined through various spectroscopic techniques and X-ray crystallography. The geometry and conformation of these compounds reveal critical insights into their chemical behavior and reactivity. For example, crystallographic analysis has been used to describe the structure of related compounds, detailing their molecular geometry, bond lengths, angles, and conformational preferences (Akkurt et al., 2010).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles provide a method for synthesizing isoquinoline derivatives, showcasing the compound's reactivity and potential for chemical modification (Ando et al., 1974).
Mechanism of Action
Target of Action
Isoquinoline analogs, a group to which this compound belongs, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline analogs are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Isoquinoline analogs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Isoquinoline analogs are known to exert diverse biological activities, which suggest a range of potential molecular and cellular effects .
properties
IUPAC Name |
2-(4-methoxyphenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-13-8-6-12(7-9-13)17-15(18)10-11-4-2-3-5-14(11)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCWNIGSFBOPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353707 |
Source


|
| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
CAS RN |
60462-91-1 |
Source


|
| Record name | 1,3(2H,4H)-Isoquinolinedione, 2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,9bS*)-2-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5640143.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5640149.png)
![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5640159.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)





![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)
![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)
![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)
![(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5640235.png)